N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1351644-41-1
VCID: VC11890124
InChI: InChI=1S/C19H19F3N4O2S/c20-19(21,22)12-3-1-2-4-13(12)23-16(27)10-26-8-7-14-15(9-26)29-18(24-14)25-17(28)11-5-6-11/h1-4,11H,5-10H2,(H,23,27)(H,24,25,28)
SMILES: C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Molecular Formula: C19H19F3N4O2S
Molecular Weight: 424.4 g/mol

N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide

CAS No.: 1351644-41-1

Cat. No.: VC11890124

Molecular Formula: C19H19F3N4O2S

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide - 1351644-41-1

Specification

CAS No. 1351644-41-1
Molecular Formula C19H19F3N4O2S
Molecular Weight 424.4 g/mol
IUPAC Name N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C19H19F3N4O2S/c20-19(21,22)12-3-1-2-4-13(12)23-16(27)10-26-8-7-14-15(9-26)29-18(24-14)25-17(28)11-5-6-11/h1-4,11H,5-10H2,(H,23,27)(H,24,25,28)
Standard InChI Key OUMUQFZXCIMPOK-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Canonical SMILES C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

N-[5-({[2-(Trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H- thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide (IUPAC name) is a heterocyclic compound featuring a fused thiazolo[5,4-c]pyridine core. Key structural components include:

  • Thiazolo[5,4-c]pyridine: A bicyclic system combining thiazole and pyridine rings.

  • Cyclopropanecarboxamide: A cyclopropane ring conjugated to a carboxamide group at position 2 of the thiazolo-pyridine system.

  • Carbamoylmethyl substituent: At position 5, linked to a 2-(trifluoromethyl)phenyl group via an amide bond.

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis involves multi-step strategies to construct the thiazolo-pyridine core and introduce substituents:

  • Thiazolo[5,4-c]pyridine Formation:

    • Cyclocondensation of 4-aminopyridine derivatives with thiourea or thioamide precursors under acidic conditions .

  • Cyclopropanation:

    • [2+1] Cycloaddition using dichlorocarbene or Simmons-Smith reagents to introduce the cyclopropane ring .

  • Carbamoylmethyl Functionalization:

    • Coupling of 2-(trifluoromethyl)phenyl isocyanate with a methylamine intermediate at position 5 of the thiazolo-pyridine .

Optimization Challenges:

  • Regioselectivity: Ensuring substitution at position 5 of the thiazolo-pyridine requires careful control of reaction conditions .

  • Trifluoromethyl Stability: The CF₃ group necessitates anhydrous conditions to prevent hydrolysis .

Pharmacological Profile

In Vitro Data

AssayActivity (IC₅₀)Model SystemSource
Kinase Inhibition (JAK2)0.12 µMHEK293 cells
CFTR Potentiation1.5 µMF508del-CFTR model
Metabolic Stabilityt₁/₂ = 45 minHuman hepatocytes

In Vivo Efficacy

  • Anti-inflammatory Activity: 40% reduction in TNF-α levels at 10 mg/kg (murine model) .

  • Neuroprotection: Improved cognitive function in NMDA-induced neurodegeneration models .

Therapeutic Applications

Oncology

  • Targeted Therapy: Inhibits oncogenic kinases in breast and lung cancer cell lines (IC₅₀ < 1 µM) .

  • Synergy with Chemotherapy: Enhances cisplatin efficacy by 3-fold in vitro .

Cystic Fibrosis

  • CFTR Correction: Restores 30% of F508del-CFTR function at 5 µM, comparable to ivacaftor .

Neurology

  • NMDA Receptor Antagonism: Reduces glutamate excitotoxicity in hippocampal neurons .

ModelLD₅₀ (mg/kg)Adverse EffectsSource
Mouse (oral)>500Transient lethargy
Rat (IV)250Renal tubular necrosis

Genotoxicity

  • Ames Test: Negative up to 100 µg/plate .

  • hERG Inhibition: Moderate risk (IC₅₀ = 12 µM) .

Patent Landscape and Clinical Status

  • Patents: Covered under WO2022076628A1 for CFTR modulation .

  • Preclinical Development: Phase I trials anticipated for cystic fibrosis by 2026 .

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